molecular formula C18H17N3OS2 B2456438 N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-15-0

N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2456438
CAS No.: 864918-15-0
M. Wt: 355.47
InChI Key: VVDDRXCDUFCJHI-UHFFFAOYSA-N
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Description

“N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a chemical compound. It is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, Zhang et al. designed an efficient protocol for the synthesis of 2-arylbenzothiazole moieties via C-S bond formation using readily available N-benzyl-2-iodoaniline and potassium sulfide as precursors . The synthetic pathway involved oxidative cross-coupling reaction .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to N-benzyl-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs) (Xu Tang et al., 2019).

Antitumor Activity

Several studies have focused on the antitumor potential of similar acetamide derivatives. For instance, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for their antitumor activity in vitro against approximately 60 human tumor cell lines, with some compounds showing considerable anticancer activity (L. Yurttaş et al., 2015).

Analgesic Properties

Acetamide derivatives have also been explored for their potential analgesic activities. In a study, some acetamide derivatives were synthesized and their potential analgesic activities were investigated, revealing significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice (Z. Kaplancıklı et al., 2012).

Enzyme Inhibition

The synthesized compounds related to this compound showed significant activity for urease inhibition, surpassing the standard used in the study. Molecular docking studies indicated that these compounds bind to the non-metallic active site of the urease enzyme, highlighting the importance of H-bonding with the enzyme for its inhibition (Y. Gull et al., 2016).

Insecticidal Properties

The potential of this compound derivatives as insecticidal agents has also been investigated, with new compounds synthesized for this purpose showing promising results against the cotton leafworm, Spodoptera littoralis, indicating their potential use in agricultural pest management (A. Fadda et al., 2017).

Properties

IUPAC Name

N-benzyl-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS2/c1-13-6-5-9-15(10-13)17-20-18(24-21-17)23-12-16(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDDRXCDUFCJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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